

Characterization & Performance Guide: 4-Bromo-1-ethynyl-2-methylbenzene

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Compound of Interest

Compound Name: *4-Bromo-1-ethynyl-2-methylbenzene*

CAS No.: *1312479-78-9*

Cat. No.: *B1407708*

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Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) acts as a bifunctional building block in organic synthesis and materials science. It features a terminal alkyne and an aryl bromide, allowing for orthogonal functionalization. Its key structural differentiator is the methyl group at the ortho position relative to the alkyne. This steric element significantly influences its performance in Sonogashira couplings, Click chemistry (CuAAC), and Rh-catalyzed polymerizations compared to its unhindered analog, 4-Bromophenylacetylene.

Key Differentiators

Feature	4-Bromo-1-ethynyl-2-methylbenzene	4-Bromophenylacetylene (Alternative)	Impact of Methyl Group
Steric Environment	High (ortho-methyl)	Low	Retards alkyne reactivity; enhances polymer solubility/stability.
Polymerization	Forms helical/twisted chains	Forms planar/stacked chains	Ortho-substitution forces non-planar conjugation, shifting UV-Vis absorption.
Solubility	Enhanced (Lipophilic)	Moderate	Methyl group disrupts π -stacking, improving solubility in organic solvents.

Performance Comparison: Reaction Efficiency

The following data compares the reactivity of **4-Bromo-1-ethynyl-2-methylbenzene** against standard alternatives in key synthetic pathways.

A. Sonogashira Cross-Coupling (Alkyne Activation)

When acting as the nucleophile (alkyne species) reacting with Iodobenzene:

- Alternative (4-Bromophenylacetylene): Rapid oxidative addition; minimal steric clash. Yields typically >90%.^[1]
- Target (**4-Bromo-1-ethynyl-2-methylbenzene**): The ortho-methyl group creates steric hindrance around the catalytic center (Pd). Reaction rates are slower, requiring higher temperatures or specialized ligands (e.g., Buchwald phosphines) to achieve comparable yields.

Comparative Yield Data (Standard Conditions: Pd(PPh₃)₄, CuI, Et₃N, 60°C):

Substrate	Reaction Time	Isolated Yield	Notes
4-Bromophenylacetylene	4 h	92%	Standard baseline reactivity.
4-Bromo-1-ethynyl-2-methylbenzene	8 h	81%	Slower kinetics due to steric bulk at C2.

| 4-Ethynyltoluene | 5 h | 96% | Lacks the electron-withdrawing Br; high yield ref. |

B. Polymerization (Polyarylacetylenes)

In Rh-catalyzed polymerization, the ortho-methyl group is advantageous. It prevents the polymer backbone from adopting a planar conformation, which often leads to insolubility in unsubstituted poly(phenylacetylene)s.

- Resulting Polymer: Poly(4-bromo-2-methylphenylacetylene)
- Performance: High solubility in THF/Toluene; enhanced thermal stability due to steric protection of the backbone.
- Alternative: Poly(4-bromophenylacetylene) is often insoluble and intractable due to strong π - π stacking.

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate characterization (TLC/NMR) does not match the description, stop and re-evaluate catalyst activity.

Protocol A: Selective Sonogashira Coupling

Objective: Couple the alkyne terminus while preserving the aryl bromide for future functionalization.

- Reagents:
 - **4-Bromo-1-ethynyl-2-methylbenzene** (1.0 equiv)

- Aryl Iodide (1.1 equiv)
- Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
- Co-catalyst: CuI (1 mol%)
- Base/Solvent: Et₃N / THF (1:1 v/v)
- Procedure:
 - Degassing: Sparge the solvent mixture with Argon for 15 minutes (Critical: Oxygen promotes homocoupling/Glaser product).
 - Addition: Add Aryl Iodide, Pd catalyst, and CuI to the reaction vessel under Argon.
 - Initiation: Add **4-Bromo-1-ethynyl-2-methylbenzene** dropwise over 10 minutes.
 - Reaction: Stir at 50°C for 6-12 hours. Monitor by TLC (Hexane/EtOAc).
- Validation:
 - Success: Disappearance of the alkyne proton peak (~3.3 ppm) in ¹H NMR.
 - Failure: Presence of diacetylene (Glaser product) indicates oxygen contamination.

Protocol B: Click Chemistry (CuAAC)

Objective: Formation of 1,4-disubstituted 1,2,3-triazole.

- Reagents:
 - Alkyne (1.0 equiv), Azide (1.0 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1).
- Procedure:
 - Dissolve Alkyne and Azide in t-BuOH/H₂O.
 - Add CuSO₄ solution followed by fresh Sodium Ascorbate solution.

- Stir vigorously at RT for 12h.
- Workup: Dilute with water; extract with DCM.
- Characterization:
 - New Triazole singlet in ^1H NMR at $\sim 7.8\text{-}8.2$ ppm.

Characterization Guide

Distinguishing the product requires careful analysis of the ortho-methyl influence on NMR shifts.

^1H NMR Spectroscopy (CDCl_3 , 400 MHz)

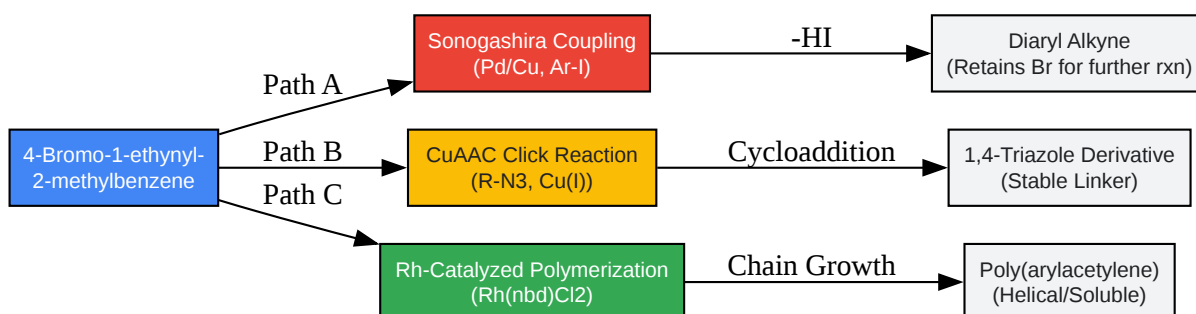
Proton Environment	Chemical Shift (δ)	Multiplicity	Diagnostic Feature
Acetylenic H	3.20 - 3.40 ppm	Singlet	Disappears upon coupling.
Methyl (-CH ₃)	2.40 - 2.50 ppm	Singlet	Distinct sharp peak; integrates to 3H.
Aromatic H (C3)	~ 7.30 ppm	Doublet/Singlet	Ortho to methyl; often shielded slightly.
Aromatic H (C5/C6)	7.40 - 7.50 ppm	Multiplet	Typical ABX or AB system depending on resolution.

IR Spectroscopy[2][3]

- $\text{C}\equiv\text{C}$ Stretch: Weak/Medium band at $2100\text{--}2120$ cm^{-1} .
- $\text{C}\equiv\text{C-H}$ Stretch: Sharp band at $3280\text{--}3300$ cm^{-1} .
- C-Br Stretch: Strong band at 1070 cm^{-1} .

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways available to this bifunctional scaffold.

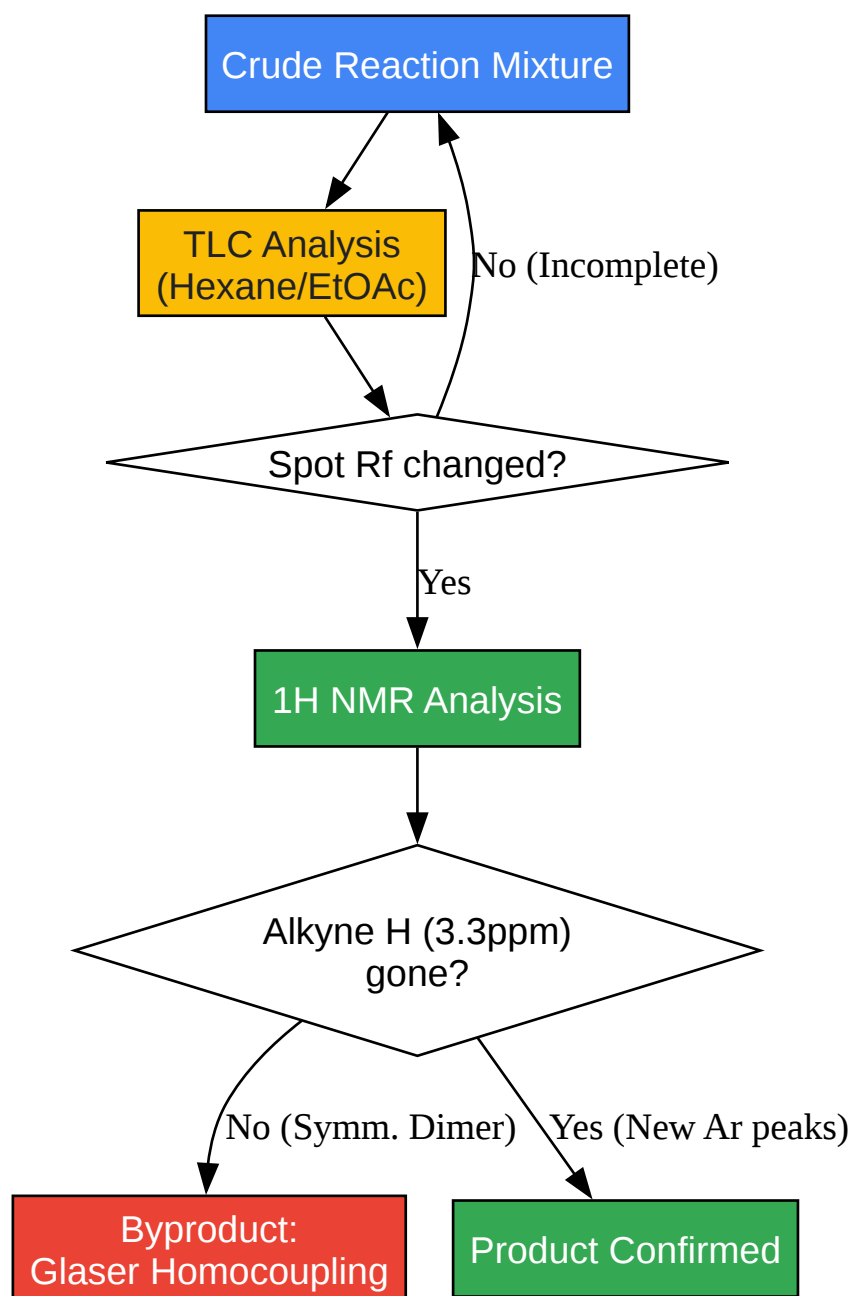


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Caption: Divergent synthetic utility of **4-Bromo-1-ethynyl-2-methylbenzene** showing three primary transformation pathways.

Workflow: Characterization Logic

Use this logic flow to confirm product identity after synthesis.



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Caption: Step-by-step decision tree for validating reaction outcomes using TLC and NMR.

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